molecular formula C10H15NO4 B1330091 Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate CAS No. 5336-45-8

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B1330091
CAS No.: 5336-45-8
M. Wt: 213.23 g/mol
InChI Key: BYWXZLGNMDAAKJ-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H15NO4. It is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial studies. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with ethyl, isopropyl, and dioxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with isopropylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The ethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-cyclopropyl-4,5-dioxopyrrolidine-3-carboxylate: Similar in structure but with a cyclopropyl group instead of an isopropyl group.

    Ethyl 1 H -indole-3-carboxylates: Contains an indole ring instead of a pyrrolidine ring.

Uniqueness

Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

ethyl 4,5-dioxo-1-propan-2-ylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-15-10(14)7-5-11(6(2)3)9(13)8(7)12/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWXZLGNMDAAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276999
Record name ethyl 4,5-dioxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-45-8
Record name NSC329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4,5-dioxo-1-(propan-2-yl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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